Marcanine A

Description

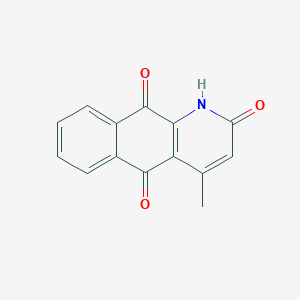

Structure

3D Structure

Properties

CAS No. |

157463-84-8 |

|---|---|

Molecular Formula |

C14H9NO3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

4-methyl-1H-benzo[g]quinoline-2,5,10-trione |

InChI |

InChI=1S/C14H9NO3/c1-7-6-10(16)15-12-11(7)13(17)8-4-2-3-5-9(8)14(12)18/h2-6H,1H3,(H,15,16) |

InChI Key |

GYAHTYNHCVTZOK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O |

melting_point |

249-251°C |

physical_description |

Solid |

Synonyms |

griffiazanone B marcanine A |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of Marcanine a

Advanced Spectroscopic Techniques for Structure Determination

The definitive structure of Marcanine A was established through a combination of powerful analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction analysis, and Infrared (IR) spectroscopy. These techniques provide complementary information that, when pieced together, reveals a complete and unambiguous molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in defining the connectivity and spatial arrangement of atoms within the this compound molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to map out the proton and carbon skeletons.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. The chemical shifts (δ) indicate the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons. Similarly, the ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule, offering a map of the carbon framework.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 145.2 | 8.25 (d, J = 5.2) |

| 3 | 118.9 | 7.30 (d, J = 5.2) |

| 4 | 160.5 | --- |

| 4a | 116.8 | --- |

| 5 | 121.5 | 7.65 (d, J = 8.4) |

| 6 | 134.2 | 7.90 (dd, J = 8.4, 7.2) |

| 7 | 125.8 | 7.50 (d, J = 7.2) |

| 8 | 130.2 | --- |

| 8a | 132.1 | --- |

| 9 | 182.1 | --- |

| 9a | 135.5 | --- |

| 10 | 148.9 | --- |

| 10a | 120.1 | --- |

| N-CH₃ | 43.5 | 4.10 (s) |

Data presented is a representative compilation from scientific literature. Actual values may vary slightly depending on the solvent and experimental conditions.

To further resolve the intricate structure of this compound, a suite of 2D NMR experiments was conducted.

COSY (Correlation Spectroscopy): This experiment identified proton-proton couplings, confirming the connectivity of adjacent protons within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlated each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra revealed long-range couplings between protons and carbons (typically over two to three bonds). These correlations were pivotal in establishing the connectivity between different structural fragments of the molecule.

X-ray Diffraction Analysis

This compound was found to crystallize in the triclinic space group P-1. The crystal structure analysis confirmed the planar azaanthracenone core and the positions of the substituent groups.

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.2140(5) |

| b (Å) | 10.1871(11) |

| c (Å) | 11.0709(13) |

| α (°) | 110.452(2) |

| β (°) | 103.376(2) |

| γ (°) | 90.1870(10) |

| Volume (ų) | 533.74(10) |

This data is based on published crystallographic studies.

Infrared (IR) Spectroscopy

Infrared spectroscopy was used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1650 | C=O (Ketone) |

| ~1600, 1480 | C=C (Aromatic) |

| ~1280 | C-N Stretching |

The IR spectrum provides corroborating evidence for the presence of the key functional groups identified by NMR and X-ray diffraction.

Comparative Analysis with Related Azaanthracenone Analogues

The structural features of this compound can be better understood by comparing it with other naturally occurring azaanthracenone alkaloids. Compounds such as cleistopholine and O-methylmoschatoline share the same core azaanthracenone skeleton but differ in their substitution patterns.

Table 4: Structural Comparison of this compound and Related Analogues

| Compound | R¹ | R² | R³ |

|---|---|---|---|

| This compound | OCH₃ | H | CH₃ |

| Cleistopholine | H | H | H |

This comparative analysis highlights the structural diversity within this class of alkaloids, where variations in the position and nature of substituents can significantly influence their chemical and physical properties. The detailed spectroscopic characterization of this compound provides a crucial reference point for the identification and structural elucidation of new azaanthracenone analogues.

Biosynthetic Pathways and Precursors of Marcanine a

Proposed Polyketide Pathway Intermediates

The core structure of Marcanine A suggests its formation through a polyketide pathway, a common route for the biosynthesis of a wide array of natural products. imperial.ac.ukscienceopen.com Polyketide synthases (PKSs) are multifunctional enzymes that iteratively condense simple acyl-CoA starter and extender units to build a polyketide chain. nih.gov In the case of this compound, it is hypothesized that a specific type III polyketide synthase is involved. acs.orgnih.gov These enzymes are known for their ability to catalyze the formation of diverse aromatic and heterocyclic structures. The proposed polyketide chain would likely undergo a series of cyclization and modification reactions to form the characteristic azaanthraquinone scaffold. The specific intermediates in this proposed polyketide pathway leading directly to this compound have not yet been definitively identified and remain an area of active investigation.

Identification of Biosynthetic Precursors (e.g., 5-hydroxy-3-amino-2-aceto-1,4-naphthoquinone)

A significant breakthrough in understanding the biosynthesis of this compound came from the isolation of a potential key precursor from the same plant source, Goniothalamus marcanii. thaiscience.infoacs.orgresearchgate.net This compound, 5-hydroxy-3-amino-2-aceto-1,4-naphthoquinone , was found to co-occur with this compound, suggesting a direct biosynthetic link. thaiscience.infoacs.org

The structure of this naphthoquinone derivative contains the essential atoms required to form the pyridone and quinone rings of the this compound core. It is proposed that this molecule serves as a late-stage intermediate, which undergoes an intramolecular cyclization to yield the final azaanthraquinone skeleton. The presence of the amino group and the acetyl side chain are critical for the formation of the nitrogen-containing heterocyclic ring.

| Compound Name | Molecular Formula | Role in Biosynthesis |

| 5-hydroxy-3-amino-2-aceto-1,4-naphthoquinone | C12H9NO4 | Proposed key biosynthetic precursor of this compound thaiscience.infoacs.org |

Enzymatic Steps and Genetic Aspects of Biosynthesis

The specific enzymes that catalyze the conversion of the proposed precursor to this compound have not yet been characterized. However, based on analogous biosynthetic pathways for other quinoline (B57606) and azaanthraquinone alkaloids, it is likely that a cyclase or a similar enzyme is responsible for the final intramolecular condensation step. acs.orgresearchgate.net

The genetic basis for this compound biosynthesis in Goniothalamus marcanii also remains to be elucidated. It is anticipated that the genes encoding the necessary biosynthetic enzymes, including the polyketide synthase and any tailoring enzymes, are organized in a biosynthetic gene cluster. The identification and characterization of this gene cluster would provide definitive insights into the complete biosynthetic pathway of this compound and open avenues for its heterologous production. While studies on other plant-derived alkaloids have successfully identified such gene clusters, rsc.org specific research into the genomics of Goniothalamus marcanii in relation to this compound production is not yet available in the public domain.

Synthetic Methodologies and Total Synthesis of Marcanine a

Strategic Approaches to the Azaanthracenone Core

The construction of the central azaanthracenone ring system is the cornerstone of any synthetic route to Marcanine A. Key strategies focus on the efficient assembly of this fused aromatic core.

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been employed as a key strategy for constructing the azaanthracenone core. researchgate.net This pericyclic reaction allows for the convergent assembly of complex cyclic systems. msu.edu Strategies often involve a [4+2] cycloaddition between a suitably substituted diene and a dienophile, such as a quinone derivative, to rapidly build the polycyclic framework. researchgate.net For instance, the reaction of 1,4-naphthoquinones with various dienes can lead to the formation of anthraquinone (B42736) derivatives. researchgate.net In some approaches, the nitrogen atom is incorporated into either the diene or dienophile component to directly form the heterocyclic ring. The regioselectivity of the cycloaddition is a critical factor, especially when using unsymmetrical reactants. researchgate.netresearchgate.net Microwave irradiation has been shown to significantly accelerate Diels-Alder reactions in some cases, offering a pathway for rapid synthesis. nih.gov

One developed approach involves a tandem Diels-Alder-decarboxylation-manganese dioxide mediated oxidation reaction to efficiently synthesize anthraquinones. researchgate.net Researchers have also explored the use of N-substituted 4,5,8(1H)-quinolinetriones reacting with 1-dimethylamino-1-azadienes to yield 1,8-diazaanthracene-4,9,10-triones, which are structurally related to the marcanine framework. researchgate.netresearchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to the synthesis of polycyclic structures like this compound. nih.govmdpi.com These reactions provide a pathway to construct the azaanthracenone core by building the nitrogen-containing ring onto a pre-existing naphthalene (B1677914) or quinone system. nih.gov The Robinson annulation, for example, is a well-known method that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. uliege.be

Strategies for synthesizing the this compound core may utilize annulation approaches where a nitrogen-containing fragment is cyclized onto a naphthoquinone precursor. This can be achieved through various condensation and cyclization reactions. For instance, 2-amino-1,4-naphthoquinone can react with β-dielectrophiles to yield 1-azaanthracene-9,10-diones. researchgate.net N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation reactions of enals with aminonaphthoquinones have also been developed for the synthesis of functionalized aza-anthraquinones. researchgate.net

Total Synthesis Pathways

Several distinct total synthesis pathways for this compound have been reported, showcasing different strategic bond disconnections and key reactions. These routes often require multiple steps and careful control of reaction conditions to achieve the final natural product. solubilityofthings.com

A prominent strategy for the total synthesis of this compound involves a combination of the Curtius rearrangement and an electrocyclic reaction. researchgate.net The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, which is a versatile intermediate. nih.govorganic-chemistry.orgwikipedia.org This reaction proceeds with complete retention of stereochemistry. nih.gov

One successful total synthesis of this compound utilized the formation of a fused pyridone-ring azaanthracenone core through a Curtius rearrangement followed by a microwave-assisted thermal electrocyclization. researchgate.netresearchgate.net This key sequence involved an isocyanato-containing 2-azahexatriene system that cyclized to form the heterocyclic core of the molecule. researchgate.net Electrocyclic reactions are powerful, concerted pericyclic processes for ring formation, and their stereochemical outcome is governed by the Woodward-Hoffmann rules. numberanalytics.com

Another approach, developed by the Ranier group, also centered on an electrocyclization reaction. nih.gov Their retrosynthesis identified a key bond formation within an aza-anthraquinone intermediate, which was formed via a light-mediated electrocyclization of a tethered precursor. nih.gov This photoelectrocyclization step was crucial in forming the aromatized pyridone ring of this compound. nih.gov

Key Reaction Sequence: Curtius Rearrangement and Electrocyclization

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Acyl Azide Formation | A carboxylic acid precursor is converted into an acyl azide. This can be done via an acid chloride or directly using reagents like diphenylphosphoryl azide (DPPA). wikipedia.org |

| 2 | Curtius Rearrangement | The acyl azide is heated, often with microwave assistance, to induce rearrangement to an isocyanate intermediate, with the loss of nitrogen gas. researchgate.netyoutube.com |

| 3 | Electrocyclization | The resulting isocyanate, part of a 2-azahexatriene system, undergoes a 6π-electrocyclization reaction to form the pyridone ring of the azaanthracenone core. researchgate.netnih.gov |

| 4 | Aromatization/Oxidation | A final oxidation or aromatization step yields the quinone structure of this compound. nih.gov |

The total synthesis of complex molecules like this compound from simple, well-defined starting materials is a testament to the power of modern organic synthesis. msu.edu These multi-step pathways require careful strategic planning, often using retrosynthetic analysis to identify key intermediates and reactions. solubilityofthings.comyoutube.com

The Ranier group's synthesis of this compound began with a defined precursor, dimethylated 1,4-dihydroxynaphthalene. nih.gov This starting material underwent a sequence of reactions including nitration and reduction to form an unstable aniline (B41778). The aniline was then coupled with crotonyl chloride to generate an amide, which was subsequently oxidized to a quinone. The key photoelectrocyclization of this quinone intermediate led to a mixture containing this compound. nih.gov

Another total synthesis was achieved by Lang and Groth, who developed novel strategies for this compound and related natural products. researchgate.netresearchgate.net Their nine-step synthesis of geovanine, a related compound, highlights the complexity involved in assembling these molecules from scratch. researchgate.netresearchgate.net

Example of a Multi-Step Synthesis Pathway

| Precursor | Key Steps | Product | Reference |

|---|---|---|---|

| Dimethylated 1,4-dihydroxynaphthalene | Nitration, Reduction, Amide Coupling, Oxidation, Photoelectrocyclization | This compound | nih.gov |

| Carboxylic Acid | Acyl Azide Formation, Curtius Rearrangement, Electrocyclization | This compound | researchgate.net |

Semisynthetic Modifications and Derivatization Strategies

To explore the structure-activity relationships and potentially discover analogues with improved properties, researchers have synthesized derivatives of this compound. researchgate.netrsc.org These semisynthetic modifications often focus on altering substituents on the azaanthracenone core. rsc.org

One study involved the synthesis of a series of eleven novel this compound derivatives. researchgate.netrsc.org In this work, the methyl group at the 4-position was either removed or systematically replaced with other substituents, including electron-donating and electron-withdrawing groups. rsc.org The goal was to modulate the electrochemical properties and investigate the influence of these changes on the cytotoxicity of the compounds. rsc.org The study found a clear correlation between the redox-active quinoid system and the observed cytotoxicity. rsc.org Interestingly, one derivative, with a methoxy (B1213986) group at the C5 position (using a different numbering system in the source), showed improved cytotoxic activity compared to the natural product itself. rsc.org

Examples of this compound Derivatives and Their Activity

| Compound | Modification (at C4-position) | Cytotoxic Activity (HeLa GI50 µM) |

|---|---|---|

| This compound (1) | -CH₃ | 0.75 ± 0.03 |

| Derivative 4 | -H | > 20 |

| Derivative 5 | -OCH₃ (at different position) | 0.75 ± 0.03 |

| Derivative 8 | -Br | 1.83 ± 0.12 |

| Derivative 9 | -OCH₃ (positional isomer of 5) | 7.63 ± 0.44 |

Data sourced from Jacobs et al. (2015). Note: Compound numbering and specific substitution patterns are as described in the source publication. rsc.org

These derivatization strategies are crucial for understanding the pharmacophore of the marcanine class and for the rational design of new potential therapeutic agents. researchgate.netrsc.org

Preclinical Pharmacological and Biological Activities of Marcanine a

In Vitro Cytotoxicity and Antiproliferative Mechanisms

The cytotoxic and antiproliferative properties of Marcanine A are attributed to its unique chemical structure, specifically the quinone scaffold. rsc.orgresearchgate.net This feature enables it to participate in a variety of cellular interactions that can lead to cancer cell death. The complex mechanisms underlying its cytotoxic effect include redox cycling, induction of mitochondrial dysfunction, interference with DNA processes, and the formation of reactive radical species. rsc.org

Activity against Human Tumor Cell Lines (e.g., HeLa, Hep G2, A-549, HT-29, MCF7, RPMI, U251, BEL-7402, K562, SPCA-1, SGC-7409, HCT-116)

This compound has demonstrated potent cytotoxic activity across a broad spectrum of human tumor cell lines. Research has shown that it can inhibit cell growth at micromolar to nanomolar concentrations.

Specifically, this compound exhibits a strong cytotoxic effect against the HeLa (cervical cancer) and Hep G2 (hepatocellular carcinoma) cell lines, with reported GI50 (concentration required to inhibit cell growth by 50%) values of 0.75 µM and 1.54 µM, respectively. rsc.org

| Cell Line | Cancer Type | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 0.75 µM | rsc.org |

| Hep G2 | Hepatocellular Carcinoma | 1.54 µM | rsc.org |

| A-549 | Lung Carcinoma | 0.08 - 2.1 µM | nih.govthaiscience.info |

| HT-29 | Colon Adenocarcinoma | 0.08 - 2.1 µM | nih.govthaiscience.info |

| MCF7 | Breast Carcinoma | 0.08 - 2.1 µM | nih.govthaiscience.info |

| RPMI | Melanoma | 0.08 - 2.1 µM | nih.govthaiscience.info |

| U251 | Brain Carcinoma | 0.08 - 2.1 µM | nih.govthaiscience.info |

| BEL-7402 | Hepatocellular Carcinoma | < 12 µM | nih.gov |

| K562 | Human Leukemia | 11.78 µM | nih.govsemanticscholar.org |

| SPCA-1 | Lung Adenocarcinoma | < 12 µM | nih.gov |

| SGC-7409 | Gastric Carcinoma | 1.53 µM | nih.govsemanticscholar.org |

Redox Cycling and Quinone Reactivity

The cytotoxic properties of this compound are intrinsically linked to its quinone scaffold. rsc.org Quinones are known to undergo redox cycling, a process involving the acceptance of one or two electrons to form semiquinone radicals or hydroquinones, respectively. This conversion can lead to the generation of reactive oxygen species (ROS), which induce cellular damage and trigger apoptosis. The electrochemical potential of the quinone is a critical determinant of its reactivity and, consequently, its cytotoxic efficacy. rsc.orgresearchgate.net The presence of the redox-active quinoid system in this compound is considered a key pharmacophore responsible for its observed cytotoxicity. researchgate.net

Mitochondrial Dysfunction Induction

One of the proposed mechanisms for quinone-induced cytotoxicity is the induction of mitochondrial dysfunction. rsc.org The electron transport chain within mitochondria is a primary target for redox-active compounds. By interfering with the normal flow of electrons, quinones like this compound can disrupt the mitochondrial membrane potential and ATP production. This disruption can also enhance the production of ROS, leading to oxidative stress and the initiation of the intrinsic apoptotic pathway. rsc.orgresearchgate.net

DNA Intercalation and Topoisomerase Inhibition

This compound belongs to the azaanthraquinone class of compounds, which have been investigated for their ability to interact with DNA. rsc.org A proposed mechanism of action is the intercalation of the planar aromatic ring system of the molecule between the base pairs of the DNA double helix. rsc.orgresearchgate.net This physical insertion can interfere with DNA replication and transcription. Furthermore, these compounds may inhibit the activity of DNA topoisomerases, enzymes crucial for managing DNA topology during cellular processes. Inhibition of these enzymes leads to DNA strand breaks and ultimately triggers cell death. rsc.orgresearchgate.net

Semiquinone Radical Species Formation

A central hypothesis for the cytotoxicity of this compound is the formation of semiquinone radical species. rsc.orgresearchgate.net During the redox cycling of the quinone moiety, a one-electron reduction leads to the formation of a highly reactive semiquinone radical. rsc.orgresearchgate.netsemanticscholar.org These radicals can directly damage cellular components or react with molecular oxygen to produce superoxide (B77818) radicals, which further contribute to oxidative stress. semanticscholar.org Electrochemical studies have demonstrated that the first reduction step of this compound derivatives indeed corresponds to the formation of a semiquinone radical, supporting the role of this species in its biological activity. rsc.orgresearchgate.netresearchgate.net The stability and reactivity of this radical are influenced by the compound's electrochemical properties, which correlate with its cytotoxic potency. rsc.orgresearchgate.net

Induction of Apoptosis (e.g., Caspase-3 Activation)

This compound has been identified as a cytotoxic constituent, exhibiting activity against various human cancer cell lines, including A-549 (lung carcinoma), HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), RPMI (melanoma), and U251 (glioblastoma). taylorandfrancis.com Cytotoxicity is often mediated through the induction of apoptosis, a form of programmed cell death. Apoptosis is a highly regulated process involving a cascade of specific enzymes, among which caspases are central executioners. researchgate.netnih.gov Caspase-3, in particular, is a key protease that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.netnih.gov

While this compound's cytotoxic properties are established, detailed mechanistic studies specifically elucidating its role in the activation of the caspase cascade, including Caspase-3, are not extensively detailed in the available literature. However, this compound belongs to the aporphine (B1220529) alkaloid class of compounds. taylorandfrancis.com Aporphine alkaloids are known to possess a range of biological activities, including the capacity to induce apoptosis in cancer cells. taylorandfrancis.comontosight.ai Therefore, it is plausible that the cytotoxic effects of this compound are mediated, at least in part, through the induction of apoptosis, though further research is required to confirm the precise pathways and the specific involvement of key executioner caspases like Caspase-3.

Antimalarial Activity Studies

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new therapeutic agents. psu.edunih.gov Natural products from medicinal plants are a promising source for such discoveries. psu.edu

In Vitro Activity against Plasmodium falciparum Strains

This compound has been identified as a compound with notable antimalarial properties. psu.edunih.gov In vitro studies were conducted to evaluate its activity against the multidrug-resistant K1 strain of Plasmodium falciparum. psu.edu The compound was identified as the major active constituent from the leaves of Goniothalamus marcanii and was tested for its ability to inhibit parasite growth. psu.eduthaiscience.info The results demonstrated that this compound possesses significant antimalarial activity. psu.edu

Table 1: In Vitro Antimalarial Activity of this compound

| Compound | Parasite Strain | IC₅₀ (μg/mL) | Source |

| This compound | Plasmodium falciparum (K1, multidrug-resistant) | 2.5 | psu.eduthaiscience.info |

Other Reported Biological Activities (e.g., Antimicrobial, Antiviral, Anti-inflammatory)

Beyond its cytotoxic and antimalarial effects, this compound and its broader chemical class, aporphine alkaloids, have been associated with other biological activities. This compound was initially isolated as an antibacterial agent. psu.edu The aporphine alkaloid class, to which this compound belongs, is recognized for a wide spectrum of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. taylorandfrancis.com Similarly, the quinoline (B57606) and quinazoline (B50416) alkaloid classes, which are structurally related, also exhibit a broad range of bioactivities. researchgate.net

While the specific antimicrobial, antiviral, or anti-inflammatory activities of this compound itself are not detailed with specific metrics in the reviewed literature, its classification within these bioactive alkaloid groups suggests its potential for these effects.

Table 2: Other Potential Biological Activities Associated with the Chemical Class of this compound

| Activity | Compound Class | Note | Source |

| Antibacterial | This compound | Identified as an antibacterial active ingredient. | psu.edu |

| Antimicrobial | Aporphine Alkaloids | A known biological activity of this compound class. | taylorandfrancis.com |

| Antiviral | Aporphine Alkaloids | A known biological activity of this compound class. | taylorandfrancis.com |

| Anti-inflammatory | Aporphine Alkaloids | A known biological activity of this compound class. | taylorandfrancis.com |

Structure Activity Relationship Sar Studies of Marcanine a and Its Analogues

Correlating Structural Motifs with Biological Potency

The core structure of Marcanine A and its analogues is the azaanthracenedione scaffold. Research indicates that specific structural motifs within this framework are directly linked to biological potency. The quinone scaffold, in particular, has been identified as a potential pharmacophore, a key feature for the compound's cytotoxic activity. rsc.org This was determined by comparing this compound to structurally similar natural products like Kalasinamide and Geovanine, which lack the quinone motif and are biologically inactive. rsc.org The cytotoxicity of quinone-containing compounds is often attributed to their ability to undergo redox cycling, which can lead to the formation of reactive oxygen species and subsequent cellular damage. semanticscholar.orgnih.gov

Influence of Substituents on Biological Activity (e.g., Position of Methoxy (B1213986) Groups)

The type and position of substituents on the this compound scaffold significantly modulate its biological activity. Studies on synthetic derivatives have provided detailed insights into these influences. rsc.org

For instance, the introduction of an electron-donating methoxy group at the C4 position resulted in a derivative (compound 5 in a study by Jacobs et al.) with improved cytotoxic activity against HeLa and Hep cancer cell lines compared to the parent this compound. rsc.orgrsc.org Conversely, its positional isomer with the methoxy group at the C3 position was found to be significantly less active. rsc.orgrsc.org This highlights the critical role of substituent placement.

Furthermore, derivatives with an electron-donating methoxy group were generally more potent than those with an electron-withdrawing chloro-substituent. rsc.orgrsc.org The nature of the substituent also affects the electrochemical properties of the molecule, which in turn correlates with its cytotoxicity. semanticscholar.org

| Compound | R1 | R3 | R4 | GI50 HeLa (µM) rsc.org | GI50 Hep (µM) rsc.org |

| This compound (1) | H | H | Me | 0.75 ± 0.03 | 1.54 ± 0.78 |

| Derivative 4 | H | H | H | > 10 | > 10 |

| Derivative 5 | OMe | H | H | 0.08 ± 0.01 | 0.30 ± 0.08 |

| Derivative 8 | Cl | H | H | 1.22 ± 0.12 | 2.15 ± 0.45 |

| Derivative 9 | H | OMe | H | 0.82 ± 0.09 | 1.52 ± 0.32 |

Role of the Quinone Scaffold and Lactam Moiety in Activity

The quinone scaffold is considered essential for the cytotoxic activity of this compound. rsc.orgnih.govresearchgate.net This is supported by the observation that related natural products lacking this feature, such as Kalasinamide and Geovanine, are devoid of cytotoxic effects. rsc.org The quinone's ability to accept electrons and participate in redox cycling is believed to be a key part of its mechanism of action. semanticscholar.orgnih.gov

The lactam moiety also plays a significant role in the molecule's activity. nih.govresearchgate.net To investigate its contribution, analogues have been synthesized where the lactam is "trapped" through methylation or the keto group at the 2-position is replaced. rsc.orgresearchgate.net These modifications were found to decrease the electron affinity of the quinone scaffold, suggesting an electronic interplay between the lactam and quinone systems that is important for cytotoxicity. rsc.org

Electrochemical Properties and Their Correlation with Cytotoxicity

A clear correlation has been established between the electrochemical properties of this compound and its analogues and their observed cytotoxicity. rsc.orguni-konstanz.de The cytotoxic effects of quinones are often linked to their redox potentials, as these determine their ability to generate reactive semiquinone radical species. semanticscholar.orgnih.gov

Cyclic voltammetry studies have been employed to investigate the redox behavior of this compound derivatives. rsc.org The first electron reduction potential, which corresponds to the formation of the semiquinone radical, is a particularly relevant parameter. rsc.org Computational studies using density functional theory (DFT) to calculate electron affinities have shown a good correlation with experimental electrochemical data. rsc.org

Generally, quinones with electron-donating substituents exhibit lower electron affinities, while those with electron-withdrawing groups have higher values. rsc.org The position of the substituent also influences these properties. For example, a methoxy group at the C3 position was found to stabilize the radical anion more effectively than at the C4 position, leading to a lower electron affinity. rsc.org The cytotoxicity of the derivatives was found to be linked to these electrochemical parameters, supporting the idea that the redox properties of the quinone scaffold are a major determinant of biological activity. rsc.org

| Compound | R1 | R3 | R4 | E°' (V vs Fc/Fc+) rsc.orgresearchgate.net |

| This compound (1) | H | H | Me | -1.02 |

| Derivative 4 | H | H | H | -1.05 |

| Derivative 5 | OMe | H | H | -1.08 |

| Derivative 8 | Cl | H | H | -0.99 |

| Derivative 9 | H | OMe | H | -1.21 |

Comparative SAR with Kalasinamide and Geovanine

A comparative analysis of this compound with the structurally related natural products Kalasinamide and Geovanine provides strong evidence for the crucial role of the quinone scaffold. rsc.orgresearchgate.net this compound exhibits significant cytotoxic effects, while Kalasinamide and Geovanine are reported to be inactive. rsc.org

The key structural difference is the presence of the 1,4-naphthoquinone (B94277) moiety in this compound, which is absent in Kalasinamide and Geovanine. rsc.org This strongly suggests that the quinone functionality is the primary pharmacophore responsible for the cytotoxic activity of this compound. rsc.org This comparative SAR underscores the importance of the redox-active quinoid system for this class of compounds. rsc.org

Analytical Methodologies for Detection and Quantification of Marcanine a

Chromatographic Techniques

Chromatographic methods are central to the analysis of Marcanine A, enabling its separation from complex mixtures, such as plant extracts. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the separation, isolation, and purity assessment of this compound. While validated quantitative assays are not extensively documented in the public literature, semi-preparative HPLC with UV detection has been successfully used to isolate the compound from plant fractions.

In one study, this compound was purified from a fraction of a Cleistopholis brandisiana extract using semi-preparative HPLC. frontiersin.org The separation was achieved on a C18 column, and the process was monitored using UV detectors. frontiersin.org Another study mentions the use of reverse-phase HPLC to confirm the purity of compounds structurally related to this compound, achieving purities of ≥95%. nih.gov These applications underscore the utility of HPLC in obtaining pure this compound for further structural and biological studies.

A summary of HPLC conditions used for the isolation of this compound is presented in Table 1. frontiersin.org

Table 1: HPLC Conditions for the Isolation of this compound

| Parameter | Conditions |

|---|---|

| Instrument | Semi-preparative HPLC-UV system |

| Column | XBridge BEH C18 OBD Prep column (250 × 19 mm i.d., 5 µm) |

| Mobile Phase | A: MilliQ-grade water with 2 mM Triethylamine (NEt₃) B: HPLC-grade acetonitrile (B52724) with 2 mM Triethylamine (NEt₃) |

| Gradient | 5% B to 50% B over 60 min, then to 100% B in 1 min, hold for 9 min |

| Detection | UV at 220 nm and 254 nm |

| Result | this compound collected at a retention time of 22 minutes |

This table is based on data from a study focused on the targeted isolation of natural products. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS), is a critical tool for the rapid identification and localization of this compound in complex samples like crude plant extracts. frontiersin.org This technique combines the powerful separation capabilities of LC with the high sensitivity and specificity of mass spectrometry, allowing for the confident annotation of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. frontiersin.orgrsc.orgsemanticscholar.org

LC-MS has been used for the chemical dereplication of this compound, a process that quickly identifies known compounds in an extract to avoid re-isolation. mdpi.com In a metabolite profiling study of Cleistopholis brandisiana, UHPLC-HRMS/MS analysis was performed on a Waters Acquity system with a Q-Exactive Focus Orbitrap mass spectrometer. frontiersin.org The analysis utilized a heated electrospray ionization (HESI-II) source in positive mode to detect this compound and other related alkaloids. frontiersin.org Nominal mass spectra of this compound have also been captured using an Ion Trap LC-MS system. rsc.org

Key parameters for the UHPLC-HRMS/MS analysis used to identify this compound are detailed in Table 2.

Table 2: UHPLC-HRMS/MS System Parameters for this compound Identification

| Parameter | Conditions |

|---|---|

| LC System | Waters Acquity UHPLC |

| MS System | Q-Exactive™ Focus Orbitrap |

| Column | Acquity BEH C18 (2.1 mm i.d., 1.7 µm) |

| Ionization Source | Heated Electrospray Ionization (HESI-II) |

| Mode | Positive Ion |

| Source Voltage | 3.5 kV |

| Capillary Temp. | 270°C |

| Application | Metabolite profiling and localization of this compound in plant extracts |

This table is compiled from data reported in a study on metabolite profiling for targeted isolation. frontiersin.org

Electrochemical Methods

The electrochemical behavior of this compound has been investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods provide insight into the redox properties of the molecule, which are often linked to its biological activity. The azaanthracenone scaffold of this compound is redox-active.

A study on the electrochemistry of this compound was conducted in the aprotic solvent dimethylformamide (DMF) with tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte. researchgate.net The experiments utilized a standard three-electrode cell with platinum working and counter electrodes. researchgate.net The first cathodic peak observed in voltammetry corresponds to the reduction of the quinone portion of the molecule to a semiquinone radical. researchgate.net The corresponding anodic peak represents the reoxidation of this semiquinone species back to the quinone form. researchgate.net

The electrochemical properties of this compound and its derivatives show a clear correlation between experimentally determined redox potentials and theoretically calculated electron affinities. researchgate.net

Table 3: Electrochemical Data for this compound

| Technique | Parameter | Potential (V) vs. Fc/Fc⁺ |

|---|---|---|

| Cyclic Voltammetry (CV) | Epc (First Cathodic Peak) | -1.03 |

| Epa (First Anodic Peak) | -0.96 |

| Differential Pulse Voltammetry (DPV) | Ep (Peak Potential) | -0.99 |

Data obtained from experiments performed in DMF with TBAPF₆ as the supporting electrolyte. researchgate.net

Spectroscopic Methods for Quantification in Biological Matrices

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the de novo structural elucidation of this compound, their application for its direct quantification in complex biological matrices (e.g., plasma, urine, or tissue) has not been reported in the reviewed scientific literature.

Studies have consistently used 1D-NMR (¹H-NMR) and 2D-NMR (COSY, HMQC, HMBC) along with IR spectroscopy to confirm the chemical structure of this compound after it has been isolated from natural sources. semanticscholar.orgnih.govresearchgate.net For instance, the molecular structure of this compound isolated from Polyalthia plagioneura was elucidated using these spectroscopic techniques, which confirmed its azaanthraquinone framework. semanticscholar.orgnih.gov Similarly, the structures of Marcanine G and other derivatives were established through extensive spectroscopic analysis. researchgate.net UV spectroscopy has also been used for characterization, with the UV spectrum of a related compound, 6-methoxythis compound, being recorded. tandfonline.com

However, these methods are typically applied to pure or highly purified compounds. The direct quantification of this compound in biological fluids is challenging for these techniques due to significant interference from matrix components and lower sensitivity compared to chromatography-based methods. To date, validated spectroscopic assays for quantifying this compound in biological samples remain to be developed.

Future Directions in Marcanine a Research

Elucidation of Novel Molecular Targets

The precise molecular targets of Marcanine A are not yet fully understood. While the broader class of azaanthraquinones is known to function through intercalation into the DNA double helix and the inhibition of DNA supercoiling, the specific interactions of this compound at the molecular level remain to be elucidated. Future research should prioritize the identification and validation of its direct binding partners.

A critical area of investigation will be to determine if this compound exhibits preferential binding to specific DNA sequences or structures, such as G-quadruplexes, which are implicated in cancer cell proliferation. Advanced techniques like DNA footprinting and sequencing can be employed to map the binding sites of this compound on the genome.

Furthermore, it is postulated that the cytotoxicity of azaanthraquinones may be mediated by the formation of semiquinone radical species. nih.gov Investigating the redox cycling properties of this compound and its potential to induce oxidative stress within cancer cells could reveal novel therapeutic targets and mechanisms of action. Identifying the specific cellular enzymes and pathways that are most susceptible to this compound-induced oxidative damage will be a key step in this direction.

Investigation of Biosynthetic Enzymes and Pathways

The biosynthetic pathway of this compound has not been experimentally determined. However, based on the well-established biosynthesis of related anthraquinone (B42736) natural products, it is highly probable that this compound is derived from the polyketide pathway. nih.gov This pathway typically involves the enzymatic condensation of acetyl-CoA and malonyl-CoA units to form a polyketide precursor, which then undergoes cyclization to form the characteristic aromatic ring system. nih.gov

Future research should focus on identifying and characterizing the specific enzymes involved in the biosynthesis of the azaanthraquinone core of this compound. This would involve the isolation and functional characterization of polyketide synthases (PKSs), cyclases, and other tailoring enzymes from the source organism, Goniothalamus marcanii. nih.gov The incorporation of the nitrogen atom into the anthraquinone scaffold is a key step that requires detailed investigation, likely involving a transaminase or a similar enzyme.

Understanding the complete biosynthetic pathway will not only provide fundamental scientific knowledge but also open up avenues for metabolic engineering. By manipulating the expression of key biosynthetic genes in a heterologous host, it may be possible to enhance the production of this compound or generate novel analogues with improved therapeutic properties.

Development of Advanced Synthetic Strategies for Complex Analogues

The chemical synthesis of this compound and its derivatives is crucial for structure-activity relationship (SAR) studies and for generating sufficient quantities of the compound for preclinical evaluation. While a number of synthetic derivatives of this compound have already been reported, there is a need to develop more advanced and efficient synthetic strategies to create a diverse library of complex analogues. nih.gov

Future synthetic efforts should focus on methodologies that allow for the precise modification of different parts of the this compound scaffold. This includes the development of regioselective reactions to introduce various substituents onto the aromatic rings and the stereoselective synthesis of analogues with modified side chains. The synthesis and evaluation of eleven novel derivatives of this compound have already provided initial insights into the SAR of this compound class, with one derivative showing improved cytotoxic activity compared to the natural product itself. nih.gov

The development of combinatorial chemistry and high-throughput screening approaches could accelerate the discovery of new this compound analogues with enhanced potency and selectivity against specific cancer cell lines.

Further Preclinical Characterization of Biological Pathways

Initial studies have established the cytotoxic effects of this compound against HeLa and HepG2 cancer cell lines. nih.gov However, a more in-depth understanding of the biological pathways affected by this compound is necessary. Future preclinical research should aim to delineate the precise cellular responses to this compound treatment.

Key areas of investigation include the impact of this compound on cell cycle progression and the induction of apoptosis. Techniques such as flow cytometry and Western blotting can be used to determine if this compound causes cell cycle arrest at specific checkpoints and to identify the key pro- and anti-apoptotic proteins that are modulated by the compound.

Furthermore, given the proposed mechanism of DNA intercalation, it is important to investigate the activation of DNA damage response pathways in response to this compound treatment. This would involve studying the phosphorylation and activation of key sensor proteins such as ATM and ATR, as well as downstream effector molecules.

Table 1: Cytotoxicity of this compound and a Synthetic Derivative

| Compound | Cell Line | GI50 (μM) |

| This compound | HeLa | 0.75 ± 0.03 |

| This compound | HepG2 | 1.54 ± 0.78 |

| Synthetic Derivative 5 | HeLa | < 0.75 |

| Synthetic Derivative 5 | HepG2 | < 1.54 |

Data sourced from a study on the electrochemistry and cytotoxicity of this compound and its derivatives. nih.gov

Exploration of New Pharmacological Applications in Preclinical Models

Beyond its established cytotoxicity against cancer cells, this compound has also been reported to possess antimalarial activity. nih.gov This finding warrants further investigation into its potential as a lead compound for the development of new antimalarial drugs. Preclinical studies in animal models of malaria are needed to evaluate the in vivo efficacy and safety of this compound.

The cytotoxic properties of this compound also suggest that it could be explored for other pharmacological applications where the elimination of rapidly proliferating cells is desired. This could include its potential use in treating certain inflammatory or autoimmune diseases.

Furthermore, a related compound, Marcanine G, isolated from the same plant genus, has also demonstrated significant cytotoxic activity against human lung and breast cancer cell lines. researchgate.netnih.gov This highlights the potential of the azaanthraquinone scaffold as a source of diverse bioactive molecules. Future research should include the screening of this compound and its analogues against a broader panel of cancer cell lines and in various preclinical cancer models to identify new therapeutic opportunities.

Q & A

Q. What are the primary structural characteristics of Marcanine A that contribute to its cytotoxic activity?

this compound, a 1-azaanthraquinone derivative, exhibits cytotoxicity due to its quinoid core and substituent modifications. Key structural features include:

- Electron-withdrawing/donating substituents (e.g., chloro, methoxy groups) that modulate redox potentials and electron affinity .

- Lactam ring modifications , such as methylation or trapping, which reduce electron affinity and alter cytotoxicity .

- Spatial bulkiness from substituents like benzoyl or phenyl groups, which may influence cellular uptake or target binding . Methodologically, structure-activity relationships (SAR) are established via systematic synthesis of derivatives (e.g., compounds 4–14 in ) followed by cytotoxicity assays (e.g., SRB assay) and electrochemical profiling (CV/DPV) .

Q. What experimental methodologies are standard for assessing this compound’s cytotoxicity?

Cytotoxicity is typically evaluated using:

- Sulforhodamine B (SRB) assays against cancer cell lines (e.g., A549 lung cancer, MCF7 breast cancer), with IC50 values as primary metrics. For example, Marcanine G (a related compound) showed IC50 values of 14.87 μM (A549) and 15.18 μM (MCF7) .

- Bioassay-guided fractionation to isolate active compounds from crude extracts, as demonstrated in ’s isolation of Marcanine G from Goniothalamus marcanii .

- Positive controls (e.g., doxorubicin) to validate assay sensitivity and comparative potency .

Advanced Research Questions

Q. How can electrochemical data (e.g., CV/DPV) and computational methods (e.g., DFT) elucidate this compound’s mechanism of action?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) reveal redox behavior critical to this compound’s bioactivity:

- Quinone reduction steps : The first reduction (E’01 ≈ -0.99 V) corresponds to semiquinone radical formation, while the second (E’02 ≈ -1.73 V) generates a quinone dianion, which may interact with cellular reductases or generate reactive oxygen species (ROS) .

- DFT calculations correlate experimental redox potentials with theoretical electron affinities, identifying substituents (e.g., Cl in compound 8 ) that enhance electron withdrawal and cytotoxicity . These methods require careful calibration against reference electrodes and validation via replicate measurements to ensure reproducibility .

Q. How should researchers address contradictions in cytotoxicity data across studies (e.g., varying IC50 values for structurally similar derivatives)?

Discrepancies may arise from:

- Cell line heterogeneity : Differences in membrane permeability, metabolic activity, or genetic profiles (e.g., A549 vs. MCF7) .

- Experimental variability : Inconsistent assay conditions (e.g., incubation time, serum concentration) or incomplete purity verification of synthetic derivatives .

- Substituent positional isomerism : For example, compound 9 (5,9-dimethoxy) showed distinct behavior compared to its isomers, highlighting the need for rigorous stereochemical characterization . Mitigation strategies include:

- Standardized protocols (e.g., NCI-60 panel guidelines for cytotoxicity assays).

- Multi-method validation (e.g., combining SRB assays with apoptosis markers like caspase-3 activation).

- Meta-analysis of published data to identify trends across studies .

Q. What advanced synthetic strategies optimize this compound derivatives for enhanced selectivity and reduced off-target effects?

Key approaches include:

- Regioselective functionalization : Introducing substituents at specific positions (e.g., 4-methyl removal in compound 4 ) to balance redox activity and steric effects .

- Pro-drug design : Modifying lactam rings (e.g., compound 10–11 ) to improve solubility or enable targeted release in hypoxic tumor microenvironments .

- Hybrid analogs : Combining this compound’s core with pharmacophores from other cytotoxic agents (e.g., anthracyclines) to exploit synergistic mechanisms . Purity and identity must be confirmed via HPLC, HRESI-MS, and <sup>1</sup>H/<sup>13</sup>C NMR (as in ) to exclude confounding results from synthetic byproducts .

Methodological Guidance

Q. How can researchers design statistically robust experiments to evaluate this compound derivatives?

- Sample size : Aim for ≥3 biological replicates per condition to ensure power for t-tests or ANOVA .

- Dose-response curves : Use 6–8 concentration points to accurately calculate IC50 values and Hill slopes .

- Blinding : Randomize plate wells and blind analysts to compound identities to reduce bias .

- Data reporting : Adhere to the SAMPL guidelines for experimental reproducibility, including raw data deposition in repositories like Zenodo .

Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound studies?

- In vitro : Prioritize for high-throughput screening of derivatives (e.g., 96-well plate assays) or mechanistic studies (e.g., ROS detection via DCFH-DA) .

- In vivo : Use patient-derived xenografts (PDX) or orthotopic models for evaluating bioavailability and toxicity, ensuring ethical approval (e.g., IACUC protocols) .

Data Interpretation and Reporting

Q. How should conflicting electrochemical and cytotoxicity data be reconciled in publications?

- Transparent reporting : Disclose all raw data (e.g., CV traces, IC50 calculations) in supplementary materials .

- Multivariate analysis : Apply PCA or clustering algorithms to identify latent variables (e.g., lipophilicity, redox potential) driving bioactivity .

- Error analysis : Quantify uncertainties in electrochemical measurements (e.g., ±0.05 V for CV) and cytotoxicity assays (e.g., SEM <10%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.